molecular formula C27H26N2O7 B151220 (E)-Dehydro Cilnidipine CAS No. 146845-34-3

(E)-Dehydro Cilnidipine

カタログ番号 B151220
CAS番号: 146845-34-3
分子量: 490.5 g/mol
InChIキー: HUTPFIMQINDZDT-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid. It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .


Molecular Structure Analysis

Cilnidipine has the molecular formula C27H28N2O7 . Its IUPAC name is 3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .


Physical And Chemical Properties Analysis

Cilnidipine has a molecular weight of 492.5 g/mol . It’s a highly lipophilic dihydropyridine calcium channel blocker .

科学的研究の応用

Analytical Methods Development

(E)-Dehydro Cilnidipine, as a novel dihydropyridine class of calcium-channel blocker, has been the focus of research particularly in the development of analytical methods for its estimation, either alone or in combination with other drugs. A novel, cost-effective UV spectrophotometric method was developed for simultaneous estimation of cilnidipine and olmesartan medoxomil, offering a simple, rapid, and accurate analytical approach for quality control in pharmaceuticals. This method utilizes water:methanol as the diluent and employs Absorption Correction principle, showing high accuracy and precision, making it suitable for routine quality control analysis of these drugs in bulk and dosage forms (Sawant, Nazareth, & Vernekar, 2022).

Pharmaceutical Analysis Review

A comprehensive review on the pharmaceutical analysis of cilnidipine highlighted its crucial role in the treatment of hypertension and heart diseases. This review presented an account of the analytical methodologies used for cilnidipine's analysis in pure forms, biological samples, and pharmaceuticals, with high-performance liquid chromatography (HPLC) and UV/Vis-spectrophotometry being the most prevalent methods. This indicates cilnidipine's significant place in pharmaceutical analysis and its contribution to ensuring drug quality and efficacy (Chaudhari & Shirkhedkar, 2020).

Bioanalytical and Method Development Review

Further research compilation on cilnidipine and its combinations with other drugs focused on developing susceptible and specific analytical techniques. This review covered various analytical methods, emphasizing the importance of optimizing and validating these methods to achieve excellent selectivity, sensitivity, and efficiency. High-performance liquid chromatography and ultraviolet spectroscopy were identified as the most acceptable for the analysis of cilnidipine, underscoring the drug's significance in analytical assays for future endeavors (Mishra, Mishra, & Mehta, 2022).

Advances in Pharmacology of Calcium Channels

Research on the pharmacology of calcium channels, especially in the cardiovascular system, has shed light on cilnidipine's unique properties. It was found that cilnidipine, a dihydropyridine (DHP) derivative, has a dual antagonistic action on both L-type and N-type Ca2+ channels. This dual action offers a new therapeutic target in cardiovascular diseases, demonstrating cilnidipine's role beyond simple vasodilation, potentially contributing to its effectiveness in treating hypertension and related cardiovascular conditions (Uneyama et al., 1999).

Safety And Hazards

Cilnidipine is used to treat hypertension . As with any medication, it should be used under the guidance of a healthcare professional. Specific safety and hazard information should be obtained from the drug’s prescribing information .

特性

IUPAC Name

5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPFIMQINDZDT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-DehydroCilnidipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。